molecular formula C10H19N B1588916 (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine CAS No. 69460-11-3

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine

Cat. No. B1588916
CAS RN: 69460-11-3
M. Wt: 153.26 g/mol
InChI Key: VPTSZLVPZCTAHZ-BZNPZCIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine is a bicyclic amine with a unique chemical structure. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. In 1.1]heptan-3-amine.

Scientific Research Applications

Hydration-Induced Conformational Change

One application of this compound is observed in the study of conformational changes induced by hydration. The research focuses on trans-dichlorobis[(1R,2R,3R,5S)-(-)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine]palladium(II) and its hemihydrate, illustrating different arrangements of amine ligands coordinated to palladium (Vázquez et al., 2005).

Synthesis of Chiral Imines and Amines

This compound is integral in synthesizing new chiral derivatives of benzylamine and 2α-hydroxypinan-3-one, contributing to stereochemistry research. These syntheses involve reduction of benzylimines, forming stereoselectively substituted pinanamines (Gur′eva et al., 2011).

Asymmetric Reformatsky Reaction

Another application is in asymmetric Reformatsky reactions, where derivatives of (-)-a-pinene, including this compound, are used as ligands. The reaction yields β-hydroxy esters with significant enantiomeric excess, demonstrating its potential in asymmetric synthesis (Ribeiro et al., 2008).

Catalytic Hydroamination

The compound's role in the synthesis of 1S,2S,3R-N-Alkyl-2,6,6-trimethylbicyclo(3.1.1)hept-3-ylamines through catalytic hydroamination highlights its application in producing compounds with specific absolute configurations, important in stereochemical studies (Kalechits et al., 1988).

Pesticidal Activity

It is also used in synthesizing optically active aminoesters from (+)-α-pinene, which have been studied for their antifidant, juvenoidal, growth-regulating, and herbicidal activities, indicating its potential in agricultural science (Kalechits & Kozlov, 2008).

Acid Catalysis

The compound undergoes transformations under acid catalysis, which can be used for synthesizing various structures, including aromatic compounds and nitrogen-containing derivatives. This application is crucial in developing new synthetic methods (Koval’skaya et al., 2004).

In NMR Solvating Agents

The synthesis of exo N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamides from (R)-isobornyl amine and their use as chiral solvating agents for NMR analysis of certain compounds highlights its application in analytical chemistry (Kannappan et al., 2015).

properties

IUPAC Name

(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTSZLVPZCTAHZ-BZNPZCIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471593
Record name (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine

CAS RN

69460-11-3
Record name (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Isopinocampheylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Reactant of Route 2
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Reactant of Route 3
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Reactant of Route 4
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Reactant of Route 5
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Reactant of Route 6
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine

Citations

For This Compound
3
Citations
J Vázquez, S Bernès, R Meléndrez… - … Section C: Crystal …, 2005 - scripts.iucr.org
The title compounds, trans-dichlorobis[(1R,2R,3R,5S)-(−)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine]palladium(II), [PdCl2(C10H19N)2], and trans-dichlorobis[(1S,2S,3S,5R)-(+)-2,6,6-…
Number of citations: 3 scripts.iucr.org
KN Gavrilov, VN Tsarev, SI Konkin, NM Loim… - Tetrahedron …, 2005 - Elsevier
Optically active phosphite-type ligands with planar chirality have been synthesized for the first time. The new cymantrene-based P,N-iminodiamidophosphites demonstrated high …
Number of citations: 14 www.sciencedirect.com
M Solinas, B Sechi, S Baldino, G Chelucci - Journal of Molecular Catalysis …, 2013 - Elsevier
Chiral iminopyridines obtained by reaction between a variety of chiral amines and pyridyl aldehydes or ketones were assessed as catalysts in the enantioselective Henry reaction …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.